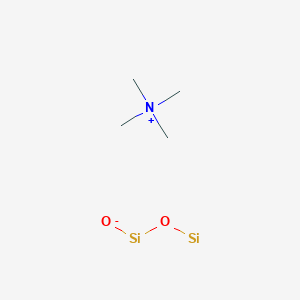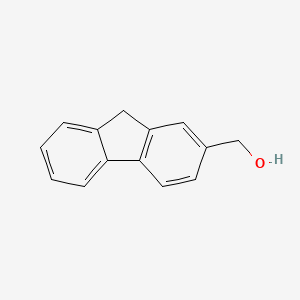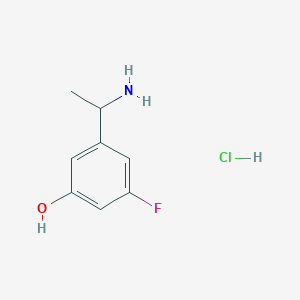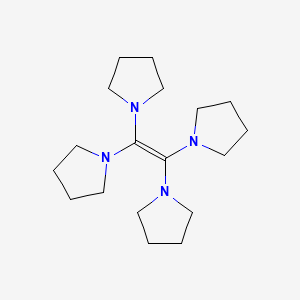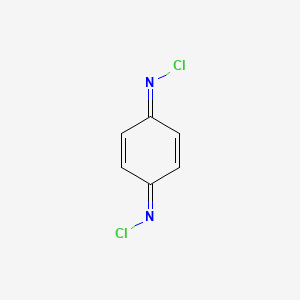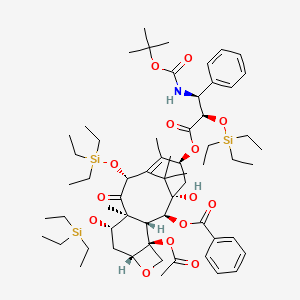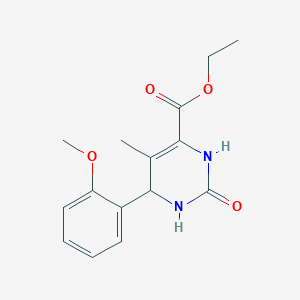![molecular formula C7H10O4S B13829868 4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dioxo-1-oxa-4lambda6-thiaspiro[44]nonan-2-one is a spirocyclic compound that features a unique structural motif combining oxygen and sulfur atoms within a spiro framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile imines with arylidenethiohydantoins. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and can yield the desired spirocyclic product in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. This includes optimizing reaction conditions for scale-up, such as using continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic framework can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one is not fully understood. its bioactivity is likely related to its ability to interact with biological targets through its spirocyclic framework. This interaction can involve binding to enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4-thiaspiro[4.4]nonan-2-one: Similar spirocyclic structure but lacks the dioxo functionality.
Thioxo-tetraazaspiro[4.4]nonenones: Contains nitrogen atoms in the spirocyclic framework.
Uniqueness
4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one is unique due to its combination of oxygen and sulfur atoms within a spirocyclic structure, along with the presence of two carbonyl groups. This unique structure imparts distinct chemical reactivity and potential bioactivity compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C7H10O4S |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
4,4-dioxo-1-oxa-4λ6-thiaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H10O4S/c8-6-5-12(9,10)7(11-6)3-1-2-4-7/h1-5H2 |
Clé InChI |
WVPFTEMNGSKDMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)OC(=O)CS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


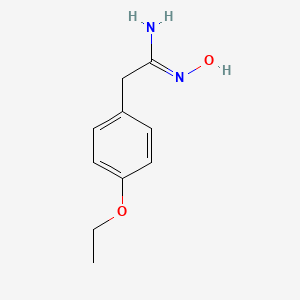
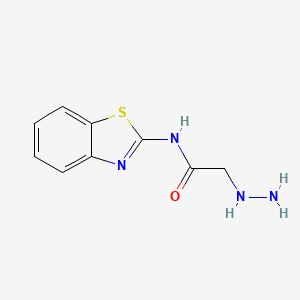

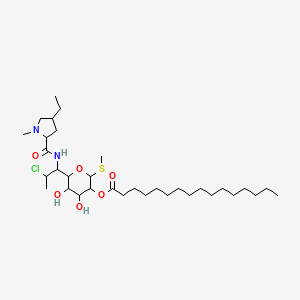
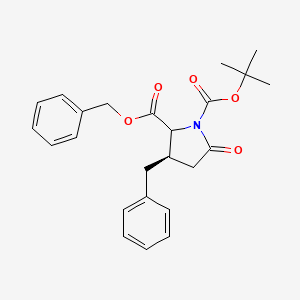
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

